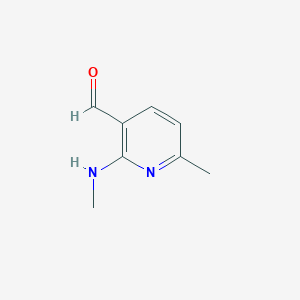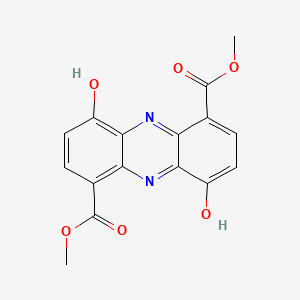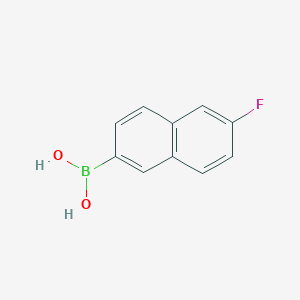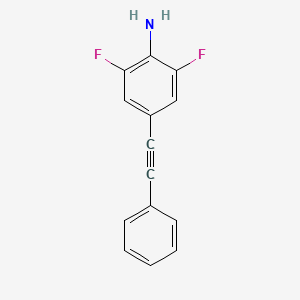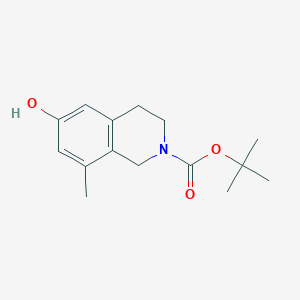
2-(5-Methyl-1H-pyrazol-1-YL)-5-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Methyl-1H-pyrazol-1-YL)-5-(trifluoromethyl)aniline is an organic compound that features a pyrazole ring substituted with a methyl group and an aniline moiety substituted with a trifluoromethyl group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-1H-pyrazol-1-YL)-5-(trifluoromethyl)aniline typically involves the formation of the pyrazole ring followed by the introduction of the aniline and trifluoromethyl groups. Common synthetic routes may include:
Cyclization reactions: to form the pyrazole ring.
Substitution reactions: to introduce the methyl and trifluoromethyl groups.
Coupling reactions: to attach the aniline moiety.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Methylgruppe am Pyrazolring.
Reduktion: Reduktionsreaktionen könnten auf die Nitrogruppe abzielen, falls diese in Derivaten vorhanden ist.
Substitution: Elektrophile und nukleophile Substitutionsreaktionen können auftreten, insbesondere am aromatischen Ring.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wie Kaliumpermanganat oder Chromtrioxid.
Reduktionsmittel: Wie Lithiumaluminiumhydrid oder Wasserstoffgas mit einem Palladiumkatalysator.
Substitutionsreagenzien: Wie Halogene oder Alkylierungsmittel.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, würden von den spezifischen Bedingungen und Reagenzien abhängen, die verwendet werden, könnten aber verschiedene substituierte Pyrazole und Aniline umfassen.
Wissenschaftliche Forschungsanwendungen
Chemie
Katalyse: Die Verbindung kann als Ligand in katalytischen Reaktionen dienen.
Materialwissenschaften: Mögliche Verwendung bei der Entwicklung neuer Materialien mit spezifischen elektronischen Eigenschaften.
Biologie
Enzyminhibition: Mögliche Verwendung als Enzyminhibitor in biochemischen Studien.
Arzneimittelentwicklung: Exploration als Leitverbindung bei der Entwicklung neuer Pharmazeutika.
Medizin
Therapeutische Mittel: Untersuchung seines Potenzials als therapeutisches Mittel für verschiedene Krankheiten.
Industrie
Pflanzenschutzmittel: Mögliche Verwendung bei der Entwicklung neuer Pestizide oder Herbizide.
Farbstoffe und Pigmente: Verwendung bei der Synthese von Farbstoffen und Pigmenten für industrielle Anwendungen.
5. Wirkmechanismus
Der Wirkmechanismus von 2-(5-Methyl-1H-pyrazol-1-YL)-5-(trifluoromethyl)anilin würde von seiner spezifischen Anwendung abhängen. In der medizinischen Chemie könnte es mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität durch Bindungsinteraktionen modulieren.
Wirkmechanismus
The mechanism of action of 2-(5-Methyl-1H-pyrazol-1-YL)-5-(trifluoromethyl)aniline would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(5-Methyl-1H-pyrazol-1-YL)-5-chloroanilin
- 2-(5-Methyl-1H-pyrazol-1-YL)-5-bromoanilin
- 2-(5-Methyl-1H-pyrazol-1-YL)-5-fluoroanilin
Einzigartigkeit
Die Trifluormethylgruppe in 2-(5-Methyl-1H-pyrazol-1-YL)-5-(trifluoromethyl)anilin verleiht einzigartige elektronische Eigenschaften, die seine Reaktivität und Wechselwirkungen mit biologischen Zielstrukturen beeinflussen können, was es von seinen halogen-substituierten Analoga unterscheidet.
Eigenschaften
Molekularformel |
C11H10F3N3 |
|---|---|
Molekulargewicht |
241.21 g/mol |
IUPAC-Name |
2-(5-methylpyrazol-1-yl)-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C11H10F3N3/c1-7-4-5-16-17(7)10-3-2-8(6-9(10)15)11(12,13)14/h2-6H,15H2,1H3 |
InChI-Schlüssel |
PNWGMHVOSMLGJF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=NN1C2=C(C=C(C=C2)C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Dimethylbenzo[d]isothiazol-6-amine](/img/structure/B11767644.png)
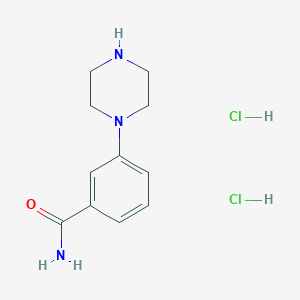
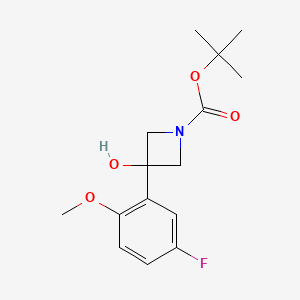
![2H-Pyrrolo[2,3-D]thiazole](/img/structure/B11767667.png)
![1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B11767672.png)
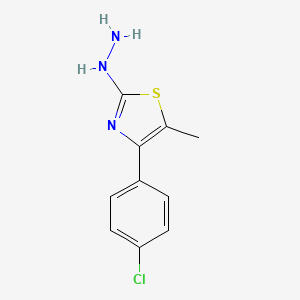
![4,7-Dibromobenzo[c]thiophene](/img/structure/B11767680.png)

